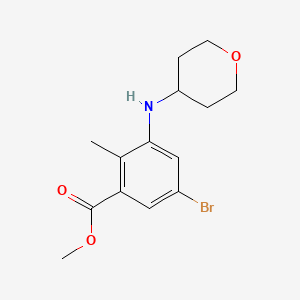

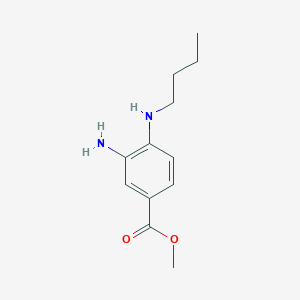

3-氨基-4-(丁氨基)苯甲酸甲酯

描述

Methyl 3-amino-4-(butylamino)benzoate is a chemical compound with the CAS Number: 475489-75-9 . It has a molecular weight of 222.29 .

Synthesis Analysis

The synthesis of Methyl 3-amino-4-(butylamino)benzoate involves several steps. One method involves the use of magnesium sulfate and trifluoroacetic acid in ethanol at 20℃ for 24 hours . Another method involves the use of hydrogen in ethanol at 20℃ . There are also methods involving the use of ammonium formate and zinc in methanol at 20℃ .Molecular Structure Analysis

The InChI code for Methyl 3-amino-4-(butylamino)benzoate is1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9 (8-10 (11)13)12 (15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3 . Chemical Reactions Analysis

The chemical reactions involving Methyl 3-amino-4-(butylamino)benzoate are complex and varied. Some involve the use of magnesium sulfate and trifluoroacetic acid in ethanol , while others involve the use of hydrogen in ethanol . There are also reactions that involve the use of ammonium formate and zinc in methanol .Physical And Chemical Properties Analysis

Methyl 3-amino-4-(butylamino)benzoate is a solid substance . .科学研究应用

合成过程

3-氨基-4-(丁氨基)苯甲酸甲酯已用于各种合成工艺。例如,刘爱菊(2015 年)描述了其在丁苯那西合成中的应用,强调了其在导致高纯度产物的环化反应中的作用 (刘爱菊,2015)。此外,该化合物参与了缩合过程以合成新的苯并咪唑化合物,正如 Arslan 等人报道的那样。(2004 年),展示了其在创建结构复杂分子中的效用 (B. Arslan, C. Kazak, Hacer Karatas, Seçkin Özden, 2004)。

放射性药物研究

在放射性药物领域,G. F. Taylor 等人(1996 年)合成了 [苄基-7-3H] 和 [苯甲酰-7-14C] 4-(2,5-二羟基苄氨基)苯甲酸甲酯,利用了 3-氨基-4-(丁氨基)苯甲酸甲酯在该过程中。这项研究表明该化合物与开发用于医学成像和诊断目的的标记化合物相关 (G. F. Taylor, Maria K. Hristova-Kazmierski, F. Ley, J. Kepler, 1996)。

分子结构研究

该化合物已成为专注于理解分子结构的研究中不可或缺的一部分。J. Portilla 等人(2007 年)利用 3-氨基-4-(丁氨基)苯甲酸甲酯的衍生物探索了取代的 4-吡唑基苯甲酸酯中的氢键超分子结构。这项研究阐明了该化合物在探测和理解复杂分子相互作用中的效用 (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007)。

液晶混合物

在材料科学,特别是在液晶混合物的研究中,M. Shahina 等人(2016 年)报道了 3-氨基-4-(丁氨基)苯甲酸甲酯衍生物的使用。他们的研究涉及制备和研究液晶混合物以评估分子极化率,突出了该化合物在先进材料研究中的重要性 (M. Shahina, K. Fakruddin, C. M. Subhan, S. Rangappa, 2016)。

安全和危害

作用机制

Target of Action

Methyl 3-amino-4-(butylamino)benzoate is a benzoate compound . Benzoate compounds are often used as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Mode of Action

Local anesthetics like Methyl 3-amino-4-(butylamino)benzoate bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 3-amino-4-(butylamino)benzoate is the sodium ion channel conduction pathway . By blocking sodium ion channels, the compound prevents the propagation of nerve impulses, leading to a loss of sensation in the local area .

Result of Action

The primary result of Methyl 3-amino-4-(butylamino)benzoate’s action is local anesthesia . By blocking nerve conduction, it causes a temporary loss of sensation in the area where it is applied, making it useful for minor surgical procedures and other medical applications where local pain relief is required .

属性

IUPAC Name |

methyl 3-amino-4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9(8-10(11)13)12(15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWAHRYRPZTMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

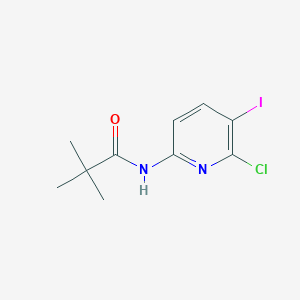

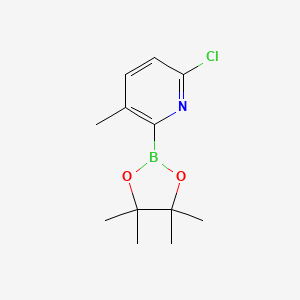

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)

![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)

![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)

![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)

![Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane](/img/structure/B1427784.png)

![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)